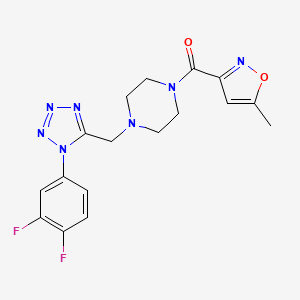

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

This compound is a heterocyclic small molecule featuring a central piperazine scaffold linked to a 3,4-difluorophenyl-substituted tetrazole moiety and a 5-methylisoxazole ketone. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, is substituted at the 1-position with a 3,4-difluorophenyl group, which enhances lipophilicity and modulates electronic properties. The 5-methylisoxazole fragment contributes to π-π stacking interactions and may influence bioavailability.

Properties

IUPAC Name |

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N7O2/c1-11-8-15(21-28-11)17(27)25-6-4-24(5-7-25)10-16-20-22-23-26(16)12-2-3-13(18)14(19)9-12/h2-3,8-9H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPKVYSUZGDKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and pharmacological effects.

Structural Characteristics

The compound features several key structural components:

- Tetrazole Ring : A five-membered heterocycle that can mimic carboxylic acid groups, enhancing binding interactions with biological targets.

- Piperazine Moiety : Known for its role in pharmacology, piperazine derivatives often exhibit significant bioactivity.

- Difluorophenyl Group : The presence of fluorine atoms can improve lipophilicity and metabolic stability, influencing the compound's pharmacokinetic properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.

- Introduction of the Difluorophenyl Group : This is often done via electrophilic aromatic substitution.

- Coupling with Piperazine and Isoxazole Moieties : Final steps involve amidation and coupling reactions to construct the complete structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of tetrazole-piperazine derivatives similar to our compound. For instance, a series of tetrazole derivatives demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL . The incorporation of the tetrazole ring is believed to enhance these effects due to its ability to interact with bacterial enzymes.

Antifungal Activity

In vitro tests have shown that certain related compounds exhibit potent antifungal activity against Candida species, with MIC values comparable to established antifungal agents like fluconazole . The structural similarities suggest that our compound may also possess antifungal properties.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The tetrazole ring can mimic natural substrates, allowing it to bind effectively to enzyme active sites and inhibit their activity.

- Receptor Modulation : The piperazine component may influence receptor interactions, potentially modulating neurotransmitter pathways relevant in neurological disorders.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

| Study | Compound | Activity | MIC (µg/mL) |

|---|---|---|---|

| 2b | Antifungal against C. albicans | 7.81 | |

| 2f | Antibacterial against E. faecalis | 3.90 | |

| Tetrazole Derivatives | Antimicrobial against various strains | 0.25 - 16 |

These findings suggest that modifications in the structure can significantly influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

- Compound 4 (): Contains a 4-chlorophenyl-thiazole core with a 4-fluorophenyl-triazole substituent. Unlike the target compound, it lacks a piperazine linker and instead uses a thiazole ring. The 4-fluorophenyl group in Compound 4 is oriented perpendicular to the planar core, reducing conjugation compared to the 3,4-difluorophenyl group in the target compound, which may enhance electronic delocalization .

- Compound 7a–x (): Features a tetrazole-5-thiol group linked to a phenylsulfonyl-piperazine scaffold.

Key Research Findings and Implications

- Substituent Effects: The 3,4-difluorophenyl group in the target compound likely improves binding to hydrophobic pockets compared to mono-fluorinated analogues (e.g., Compound 4 or 7a–x), as seen in Example 75’s enhanced activity with dual fluorine substitution .

- Synthetic Flexibility : Piperazine-linked compounds (e.g., ) demonstrate high yields under mild conditions, suggesting scalability for the target compound .

- Activity Gaps : While Example 75 shows confirmed antiproliferative activity (IC₅₀ < 1 µM), the target compound’s biological profile remains uncharacterized. Structural parallels to kinase inhibitors (e.g., pyrazolo-pyrimidines) warrant further investigation .

Q & A

Q. What are the standard synthetic routes for (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, and what reaction conditions are critical?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the tetrazole moiety with a difluorophenyl group via nucleophilic aromatic substitution under reflux in ethanol or DMSO, using NaH or K₂CO₃ as a base .

- Step 2 : Piperazine methylation via reductive amination (e.g., formaldehyde/NaBH₃CN) or alkylation (e.g., methyl iodide in DMF) .

- Step 3 : Methanone formation via Friedel-Crafts acylation or coupling with isoxazole derivatives using catalysts like AlCl₃ .

Key Conditions : Controlled temperature (60–100°C), inert atmosphere (N₂/Ar), and HPLC monitoring (≥95% purity) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for difluorophenyl (δ 7.2–7.8 ppm), piperazine (δ 2.5–3.5 ppm), and isoxazole (δ 6.2 ppm) .

- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z calc. 458.17; observed 458.19) .

- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) groups .

- X-ray Crystallography : Resolve bond angles/lengths for piperazine-tetrazole linkage (if crystals obtained) .

Q. How can researchers conduct initial biological activity screening for this compound?

- Methodological Answer :

- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays (IC₅₀ determination) .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or antimicrobial targets (e.g., β-lactamase) via fluorometric assays .

- Dose-response curves : Generate using GraphPad Prism® with triplicate replicates .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design (e.g., 2³ matrix) to vary temperature, solvent (DMF vs. THF), and catalyst load .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining ≥90% yield .

- By-product minimization : Use scavenger resins (e.g., QuadraPure™) for amine intermediates .

Q. How to resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate piperazine N-methyl (δ 2.3 ppm) from isoxazole protons (δ 6.2 ppm) .

- Isotopic labeling : Synthesize ¹⁵N-labeled piperazine to confirm nitrogen connectivity in HMBC spectra .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16®) .

Q. What computational strategies can predict target interactions for this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina®) : Dock against PDB structures (e.g., 3POZ for EGFR) to identify binding poses .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore modeling (MOE®) : Map electrostatic/hydrophobic features to prioritize analogs .

Q. How to analyze discrepancies in biological activity data across different assays?

- Methodological Answer :

- Meta-analysis : Pool IC₅₀ values from ≥3 independent studies; apply ANOVA with post-hoc Tukey test .

- Solubility correction : Measure kinetic solubility (e.g., PBS pH 7.4) and adjust activity for bioavailable fraction .

- Off-target screening : Use Proteome Profiler™ arrays to identify non-specific interactions .

Q. How does this compound compare structurally and functionally to analogs?

- Methodological Answer :

- SAR Table :

| Compound | Structural Features | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Target Compound | Tetrazole, difluorophenyl, isoxazole | 2.1 (EGFR) | |

| Thiazolidinone analog | Thiazolidinone core, pyrazole | 5.8 (EGFR) | |

| Pyrazole-methanone derivative | Pyrazole, piperazine | 3.4 (β-lactamase) |

- Functional comparison : Fluorine atoms enhance target binding via halogen bonds, while isoxazole improves metabolic stability vs. thiazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.